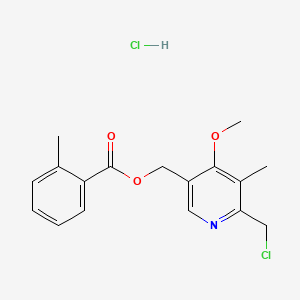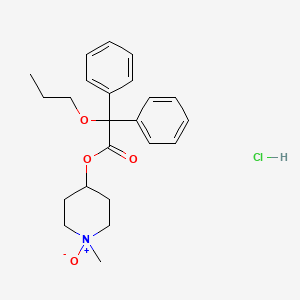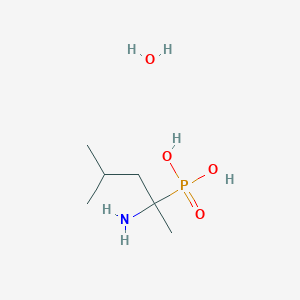
3-AMINOPYRIDINE-D6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 3-Aminopyridine derivatives involves a variety of chemical reactions. For example, 3-Aminopyridine 1,N6-ethenoadenine dinucleotide phosphate, a fluorescent reagent for NADP-requiring enzymes, was synthesized from 3-aminopyridine adenine dinucleotide phosphate by reacting with chloroacetaldehyde, followed by purification through ion-exchange chromatography and a desalting process (Anderson & Anderson, 1983). Additionally, the synthesis, crystal structure, and solution conformation of 3-amino-6,6′-bis(methoxycarbonyl)-2,2′-bipyridine, a model for the central chelation unit of streptonigrin, highlight the intricate process of creating complex molecules with specific functions (Long et al., 1995).
Molecular Structure Analysis
The molecular structure of 3-Aminopyridine-D6 and its derivatives has been extensively analyzed through various techniques. Single crystal X-ray diffraction (SC-XRD) analysis has provided insights into the molecular structure aspects of these compounds, demonstrating how 3-Aminopyridine acts as a bridged ligand in coordination polymers (Soliman & Elsilk, 2017).
Chemical Reactions and Properties
3-Aminopyridine-D6 is involved in numerous chemical reactions, highlighting its versatility. For instance, its reactivity has been explored in the synthesis of heavily substituted 2-aminopyridines by displacement of a 6-methylsulfinyl group, showcasing its potential in creating diverse chemical structures with varied substituents (Teague, 2008).
Physical Properties Analysis
The physical properties of 3-Aminopyridine-D6 derivatives have been studied through various techniques. Vibrational spectroscopy, including FTIR and Raman, alongside density functional methods, have been used to analyze the molecular and vibrational spectra of related compounds, providing a comprehensive understanding of their physical characteristics (Kandasamy & Velraj, 2012).
Chemical Properties Analysis
The chemical properties of 3-Aminopyridine-D6 and its derivatives, such as reactivity and complexation capabilities, have been a subject of research. For example, the synthesis, properties, and complexation studies on 3-amino-6,6′-dimethyl-2,2′-bipyridine demonstrate the compound's ability to coordinate with metals, hinting at its potential application in creating metal-organic frameworks and complexes for various purposes (Long et al., 1993).
Scientific Research Applications
Inhibitor in Preclinical Tumor Models
3-aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP) is noted for its potency as a ribonucleotide reductase inhibitor, demonstrating activity in preclinical tumor model systems. The pharmacokinetics of 3-AP, administered via a 96-hour intravenous infusion, were explored in a Phase I trial involving patients with advanced cancer. The study concluded that 3-AP is safe and well-tolerated at specific doses, marking its significance for further Phase II trials in the context of cancer treatment (Wadler et al., 2004).
Self-association and Solvation Modeling
The self-association behaviors of 2-aminopyridine and 3-aminopyridine were studied using nuclear magnetic resonance spectroscopy and ab initio computational methods. The study offered insights into the dimer structures significant in these self-association processes, which can be pivotal for understanding molecular interactions and designing novel compounds in scientific research (Boyd et al., 2004).
Safety And Hazards
3-Aminopyridine is toxic if swallowed, in contact with skin, or if inhaled8. It causes skin irritation and serious eye irritation. It may cause respiratory irritation and may cause damage to organs through prolonged or repeated exposure8.
Future Directions
Research on 3-Aminopyridine is ongoing, with recent studies focusing on its use in the synthesis of new biologically active substances5 and its role in the synthesis of metal complexes9. These studies highlight the potential of 3-Aminopyridine in various fields, including medicinal chemistry and materials science.
properties
CAS RN |
1219805-61-4 |
|---|---|
Product Name |
3-AMINOPYRIDINE-D6 |
Molecular Formula |
C5D6N2 |
Molecular Weight |
100.15 |
synonyms |
3-AMINOPYRIDINE-D6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1,3,3-Trimethyl-2-[(E)-3-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-1-propenyl]-3H-indolium tetraphenylborate](/img/structure/B1141621.png)
![(2S,3AR,6aS)-1,2,3,3a,4,6a-hexahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B1141623.png)

